Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-
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Overview
Description
3-(Trifluoromethyl)benzylamine , has the chemical formula C₈H₈F₃NS . It is a fascinating compound with diverse applications. Let’s explore further!
Preparation Methods
Synthetic Routes:
Direct Amination:
Reductive Amination:
Industrial Production:
- Industrial-scale production methods often involve optimized variations of the above synthetic routes.
- Precise reaction conditions and catalysts are proprietary information held by manufacturers.
Chemical Reactions Analysis
Oxidation: Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]- can undergo oxidation reactions, yielding various products.
Reduction: Reduction of the compound can lead to the corresponding amine or other reduced derivatives.
Substitution: Substitution reactions occur at the amino group, where various reagents can replace the hydrogen atom.
Major Products: These reactions yield substituted benzylamines or related compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique trifluoromethyl group.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Research explores its pharmacological properties and potential drug development.
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
Targets: Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]- interacts with specific molecular targets.
Pathways: Its effects may involve modulation of metabolic pathways or cellular signaling.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other benzylamines.
Similar Compounds: Include and .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NS/c15-14(16,17)11-5-3-4-10(8-11)9-19-13-7-2-1-6-12(13)18/h1-8H,9,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJKUBLJVXLFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210806 |
Source
|
Record name | 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43092-85-9 |
Source
|
Record name | 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43092-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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